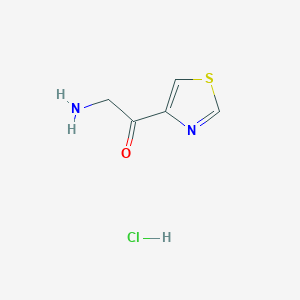
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like alcohol and ether, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency in product quality .
化学反应分析
Types of Reactions
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiazole ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which can have enhanced biological activities or different chemical properties compared to the parent compound .
科学研究应用
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.
Biology: The compound is studied for its interactions with biological systems, including its effects on enzymes and receptors.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride involves its interaction with various molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .
相似化合物的比较
Similar Compounds
2-Amino-4-methylthiazole: Similar in structure but with a methyl group at the C-4 position.
2-Acetylthiazoline: Contains an acetyl group instead of an amino group.
Sulfathiazole: A well-known antimicrobial drug with a thiazole ring.
Uniqueness
2-Amino-1-(4-thiazolyl)ethanone Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research .
属性
分子式 |
C5H7ClN2OS |
|---|---|
分子量 |
178.64 g/mol |
IUPAC 名称 |
2-amino-1-(1,3-thiazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C5H6N2OS.ClH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1,6H2;1H |
InChI 键 |
XRIVOLDPAZZJLA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CS1)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
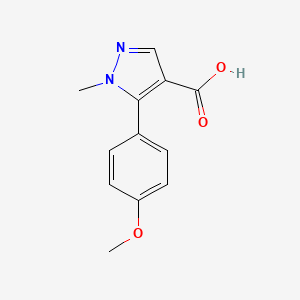
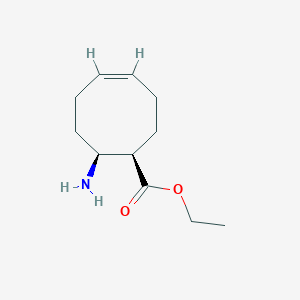
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)
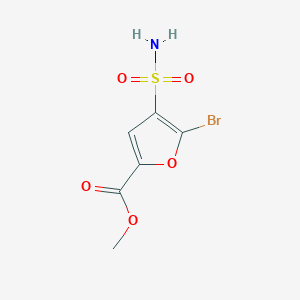
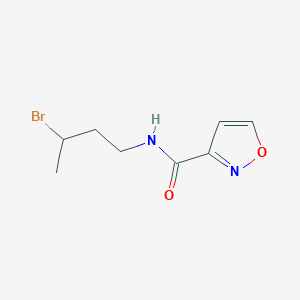
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
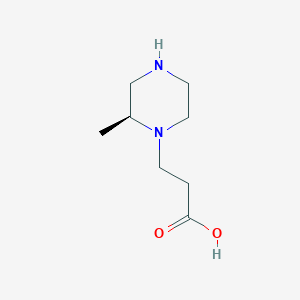
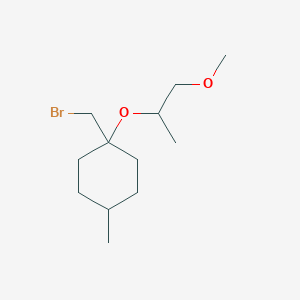
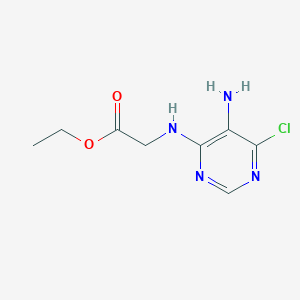
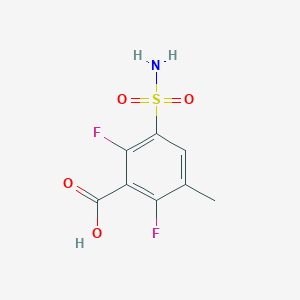
![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethyl)piperidine-2-carboxylicacid](/img/structure/B15307890.png)
![2,2-Difluoro-2-[4-(trifluoromethyl)pyrimidin-2-yl]acetic acid](/img/structure/B15307891.png)

